Alprenolol

Vue d'ensemble

Description

L'alprénolol est un bêtabloqueur non sélectif des récepteurs bêta-adrénergiques utilisé principalement dans le traitement de l'hypertension artérielle, de l'angine de poitrine et des arythmies . Il agit également comme un antagoniste aux récepteurs 5-HT1A et 5-HT1B . L'alprénolol a été initialement développé par AstraZeneca mais est maintenant disponible sous forme générique .

Méthodes De Préparation

L'alprénolol peut être synthétisé par différentes méthodes, y compris des voies chimioenzymatiques et des techniques de séparation chirale. Une voie chimioenzyématique efficace implique l'utilisation de la résolution cinétique catalysée par la lipase pour préparer des bêtabloqueurs enrichis énantiomériquement . Une autre méthode implique la séparation des énantiomères en utilisant la chromatographie liquide haute performance (HPLC) avec une colonne chirale . Les méthodes de production industrielle s'appuient souvent sur ces techniques pour garantir une pureté optique et un rendement élevés.

Analyse Des Réactions Chimiques

Metabolic Pathways

Alprenolol undergoes hepatic metabolism, producing active metabolites:

-

4-Hydroxythis compound : A major metabolite with β-blocking activity, formed via cytochrome P450-mediated oxidation .

-

Other metabolites : Minor pathways include glucuronidation and conjugation, though specific enzymes are not detailed in the literature .

Quantum Chemical Reactivity

Theoretical studies using AM1, PM3, and MNDO methods reveal:

-

HOMO-LUMO gap : this compound has a high HOMO-LUMO gap (9.02–9.40 eV), indicating chemical stability .

-

Electrophilicity : Moderate electrophilicity (0.111–0.115 eV), suggesting reactivity toward nucleophilic substrates .

-

Electronegativity : Lower than atenolol and sotalol (4.29–4.43 eV), correlating with reduced electron-withdrawing effects .

Quantum chemical parameters are compared in Table 2:

| Parameter | AM1 | PM3 | MNDO |

|---|---|---|---|

| HOMO-LUMO Gap | 9.370 | 9.405 | 9.023 |

| Electrophilicity | 0.111 | 0.112 | 0.115 |

| Electronegativity | 4.292 | 4.313 | 4.433 |

Stability and Reactivity

Applications De Recherche Scientifique

Cardiovascular Applications

Hypertension and Angina Pectoris

Alprenolol is commonly prescribed for managing hypertension and angina pectoris. It functions by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. A study indicated that this compound effectively reduced mortality rates in patients under 65 years with myocardial infarction, demonstrating a significant reduction from 20% in the placebo group to 9% in the treated group . Additionally, it showed promise in treating angina, with patients tolerating doses up to 400 mg daily without significant adverse effects .

Arrhythmias

this compound has been noted for its efficacy in treating supraventricular arrhythmias, potentially offering advantages over other beta-blockers like propranolol due to its minimal negative inotropic effects . Its ability to impair atrioventricular (AV) node conduction makes it suitable for managing conditions such as atrial fibrillation and ventricular tachycardias .

Neuroprotective Properties

Recent studies have explored this compound's potential in treating neurodegenerative diseases, particularly prion diseases. A notable investigation screened 1,200 FDA-approved drugs for anti-prion activity, identifying this compound as a candidate that reduced the accumulation of abnormal prion proteins in infected mice . This suggests a novel application of this compound beyond cardiovascular health, positioning it as a potential therapeutic agent for neurodegenerative disorders.

Emerging Research and Case Studies

Research continues to unveil new applications for this compound. For instance:

- A study indicated that this compound could stimulate β-arrestin-mediated transactivation of the epidermal growth factor receptor (EGFR), which may have implications for cardioprotection during heart failure .

- Another investigation into its effects on blood viscosity suggested that patients with coronary artery disease taking this compound exhibited lower blood viscosity compared to those not on beta-blockers .

Summary Table of Applications

Mécanisme D'action

Alprenolol exerts its effects by non-selectively blocking beta-1 adrenergic receptors in the heart, inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure. Additionally, this compound binds to beta-2 receptors in the juxtaglomerular apparatus, inhibiting the production of renin and subsequently reducing angiotensin II and aldosterone production .

Comparaison Avec Des Composés Similaires

L'alprénolol est similaire à d'autres bêtabloqueurs tels que le propranolol, le bisoprolol et le nadolol. il est unique dans sa double action de bêtabloqueur et d'antagoniste des récepteurs 5-HT1A et 5-HT1B . Cette double action offre des avantages thérapeutiques supplémentaires, en particulier dans le traitement des affections impliquant à la fois les systèmes cardiovasculaires et sérotoninergiques.

Composés similaires

- Propranolol

- Bisoprolol

- Nadolol

- Carvedilol

Ces composés partagent des propriétés bêtabloquantes similaires mais diffèrent par leur sélectivité des récepteurs et leurs effets pharmacologiques supplémentaires .

Activité Biologique

Alprenolol is a non-selective beta-adrenergic antagonist, primarily used in the management of hypertension and certain types of cardiac conditions. Its mechanism of action involves blocking β1 and β2 adrenergic receptors, leading to various physiological effects. This article delves into the biological activity of this compound, highlighting its pharmacological properties, case studies, and research findings.

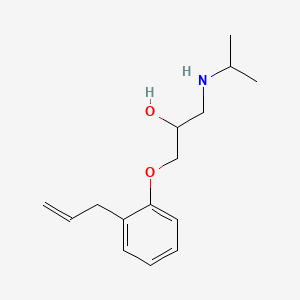

- Chemical Name : 1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol hydrochloride

- Molecular Formula : C15H23NO2·HCl

- Purity : ≥99% .

This compound primarily acts as a β-adrenoceptor antagonist with a preference for β2 over β1 and β3 receptors. This selectivity influences its pharmacodynamic profile, particularly in cardiovascular applications. The blockade of these receptors leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

β-Arrestin-Mediated Signaling

Recent studies have demonstrated that this compound can induce β-arrestin-mediated transactivation of the epidermal growth factor receptor (EGFR). This process involves:

- Phosphorylation of β1AR : this compound stimulates phosphorylation at G protein-coupled receptor kinase sites, facilitating β-arrestin recruitment.

- ERK Activation : The activation of ERK signaling pathways contributes to cellular survival mechanisms .

Clinical Studies

Case Study 1: Impact on Mortality in Myocardial Infarction Patients

A double-blind study involving 480 patients with suspected myocardial infarction assessed the effect of this compound on mortality rates. Key findings included:

- Dosage : Patients received 5–10 mg intravenously followed by 200 mg orally twice daily.

- Results : In patients aged ≤65 years, this compound significantly reduced mortality rates (20% in placebo vs. 9% in treated group). However, no significant reduction was observed in patients >65 years old .

| Age Group | Mortality Rate (Placebo) | Mortality Rate (this compound) |

|---|---|---|

| ≤65 years | 20% | 9% |

| >65 years | Not significant | Not significant |

Case Study 2: this compound in Hypertension Management

Another study evaluated this compound's efficacy in managing hypertension alongside diuretics. The combination therapy showed pronounced effects on blood pressure regulation and was well-tolerated among patients .

Pharmacological Effects

This compound exhibits various pharmacological effects due to its receptor interactions:

- Cardiovascular Effects : Reduction in heart rate and myocardial oxygen demand.

- Respiratory Effects : Potential bronchoconstriction due to non-selective action on β2 receptors.

- Psychotropic Effects : As a 5-HT1A receptor antagonist, it may influence mood and anxiety .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects including:

- Fatigue

- Dizziness

- Bradycardia

- Bronchospasm (in susceptible individuals)

Monitoring for these effects is essential during treatment.

Propriétés

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZJSJFMUHDSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045127 | |

| Record name | Alprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.88e-01 g/L | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13655-52-2 | |

| Record name | Alprenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13655-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013655522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPRENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K5MQ27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107-109 °C, 107 - 109 °C | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Alprenolol?

A1: this compound exerts its pharmacological effects primarily by competitively binding to β-adrenergic receptors, specifically the β1- and β2-adrenoceptor subtypes [, , ]. This binding inhibits the actions of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their downstream effects.

Q2: How does this compound affect adenylate cyclase activity?

A2: By antagonizing β-adrenergic receptors, this compound prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP) []. This inhibition of cAMP production has cascading effects on various cellular processes regulated by cAMP, such as heart rate, contractility, and lipolysis [, ].

Q3: Does this compound exhibit any intrinsic sympathomimetic activity (ISA)?

A3: Research suggests that this compound possesses weak partial agonist activity at β-adrenergic receptors, particularly at higher concentrations and in certain tissues like the uterus []. This means that while primarily acting as an antagonist, it can also induce a slight stimulatory effect on the receptors.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H23NO2, and its molecular weight is 249.35 g/mol.

Q5: How does the structure of this compound relate to its β-adrenergic receptor binding affinity and selectivity?

A5: The structure of this compound comprises an aromatic ring linked to an ethanolamine side chain via an ether linkage []. This specific arrangement, particularly the stereochemistry of the (-) isomer, contributes to its high affinity for β-adrenergic receptors. Modifications to the aromatic ring or side chain can significantly alter its potency and selectivity for β1- vs. β2-adrenoceptors [, ].

Q6: Have researchers developed any derivatives or analogs of this compound?

A6: Yes, scientists have synthesized various this compound derivatives, such as this compound-Jeffamines, aiming to modify its pharmacological properties like potency, selectivity, and duration of action []. These studies provide valuable insights into structure-activity relationships for optimizing β-adrenergic receptor antagonism.

Q7: How is this compound metabolized in the body?

A7: this compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of metabolites like 4-hydroxythis compound [, , ]. This extensive hepatic metabolism contributes to its relatively low oral bioavailability.

Q8: Does the presence of 4-hydroxythis compound contribute to the overall pharmacological effect of this compound?

A8: Studies indicate that 4-hydroxythis compound also possesses β-adrenergic blocking activity, albeit with lower potency than this compound []. Therefore, the metabolite contributes to the overall therapeutic effect, although the extent of its contribution can vary depending on factors like dose, route of administration, and individual patient metabolism.

Q9: What are some potential areas for future research on this compound?

A10: Further research could explore the potential of targeted drug delivery systems to improve the bioavailability and reduce the hepatic first-pass metabolism of this compound []. Additionally, investigating the long-term effects of this compound on energy metabolism and adrenergic responses could provide valuable insights into its chronic use [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.